Sebacaldehyde
Description
Sebacaldehyde (IUPAC name: decanedial; molecular formula: C₁₀H₁₈O₂) is a linear aliphatic dialdehyde with two terminal aldehyde groups separated by an eight-carbon chain. It is a colorless to pale yellow liquid with a boiling point of 254–256°C and a molecular weight of 170.25 g/mol . The compound is primarily used in organic synthesis, polymer crosslinking, and as a precursor for pharmaceuticals and fragrances. Its bifunctional reactivity enables applications in coordination chemistry, where it serves as a ligand for transition metals .
Properties
IUPAC Name |
decanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNWEHQFXOPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196366 | |
| Record name | Sebacaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45037-67-0 | |
| Record name | Decanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45037-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sebacaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045037670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sebacaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Glutaraldehyde (C₅H₈O₂)
Glutaraldehyde, a five-carbon dialdehyde, shares functional groups with Sebacaldehyde but differs in chain length. Key comparisons include:
| Property | This compound | Glutaraldehyde |
|---|---|---|
| Molecular Weight | 170.25 g/mol | 100.12 g/mol |
| Boiling Point (°C) | 254–256 | 187–189 |
| Solubility in Water | Slightly soluble | Fully miscible |
| Crosslinking Efficiency | Moderate (flexible) | High (rigid) |
| Toxicity | Low | High (irritant) |
Research Findings :
- Reactivity : Glutaraldehyde’s shorter chain enhances electrophilicity, making it more reactive in protein crosslinking and disinfection applications. This compound’s longer chain reduces volatility and improves thermal stability in polymer networks .
- Coordination Chemistry : this compound forms stable complexes with metals like iron and palladium due to its flexible backbone, whereas glutaraldehyde’s rigidity limits its use in multidentate ligand systems .
Adipaldehyde (C₆H₁₀O₂)
Adipaldehyde (hexanedial) is a six-carbon homolog of this compound. Key differences include:
| Property | This compound | Adipaldehyde |
|---|---|---|
| Chain Length | 10 carbons | 6 carbons |
| Melting Point (°C) | -5 | -30 |
| Applications | Polymer modifiers | Nylon precursors |
| Environmental Persistence | Moderate | High |
Research Findings :
- Synthetic Utility : Adipaldehyde is a key intermediate in nylon-6,6 production, while this compound’s longer chain is preferred for synthesizing polyesters with enhanced elasticity .
- Aldol Condensation : this compound undergoes slower aldol reactions compared to Adipaldehyde due to steric hindrance from its extended carbon chain .
Functional Comparison with Non-Dialdehydes
Benzaldehyde (C₇H₆O)
| Property | This compound | Benzaldehyde |
|---|---|---|
| Aromaticity | No | Yes |
| Oxidation Stability | Low | High |
| Use in Fragrances | Mild, waxy odor | Strong almond scent |
Research Findings :
- Benzaldehyde’s aromatic ring stabilizes the aldehyde group against oxidation, whereas this compound requires antioxidants for storage .
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